molecular formula C15H16N2O2 B5730159 N-(2-methoxy-5-methylphenyl)-N'-phenylurea

N-(2-methoxy-5-methylphenyl)-N'-phenylurea

Cat. No. B5730159
M. Wt: 256.30 g/mol
InChI Key: ZXSDEMMHOBIDMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-methoxy-5-methylphenyl)-N'-phenylurea involves intricate chemical processes. For instance, compounds labeled with hydrogen isotopes, such as 2-methyl-5-(p-methoxyphenyl)benzoic acid N-methylamide and N-methyl-N-(2-methyl-4-methoxy-5-trifluoromethylphenyl)-N′-methylurea, have been prepared, highlighting the complexity and specificity of synthetic routes for such molecules (Shevchenko, Nagaev, & Myasoedov, 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, has been reported, showcasing asymmetric units and intermolecular interactions crucial for understanding N-(2-methoxy-5-methylphenyl)-N'-phenylurea's structure (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(2-methoxy-5-methylphenyl)-N'-phenylurea and related molecules can be inferred from studies on similar compounds. For example, N-(o-nitrophenyl)-N′-(methoxycarbonyl) thiourea and its complexes demonstrate the chelating properties and potential for forming complex geometries, which may parallel the reactivity of N-(2-methoxy-5-methylphenyl)-N'-phenylurea in forming complexes (Shen et al., 1998).

Mechanism of Action

The mechanism of action of “N-(2-methoxy-5-methylphenyl)-N’-phenylurea” is not available in the sources I have access to.

Future Directions

The future directions for the study and application of “N-(2-methoxy-5-methylphenyl)-N’-phenylurea” are not available in the sources I have access to .

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-8-9-14(19-2)13(10-11)17-15(18)16-12-6-4-3-5-7-12/h3-10H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSDEMMHOBIDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-N'-phenylurea

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